1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Overview
Description
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorophenyl group and a triazole ring attached to an ethan-1-ol backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1H-1,2,4-triazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with substituted triazole or chlorophenyl groups.
Scientific Research Applications
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the chlorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a ketone group instead of an alcohol group.
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethane: Similar structure but without the hydroxyl group.
Uniqueness: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the chlorophenyl group, which confer distinct chemical and biological properties. The hydroxyl group in its structure also allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDFHBWHQFNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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